molecular formula C12H14N4OS B5536044 4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione

Cat. No.: B5536044
M. Wt: 262.33 g/mol
InChI Key: VGRHXDMNEMXUSY-MDWZMJQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione is a useful research compound. Its molecular formula is C12H14N4OS and its molecular weight is 262.33 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[(3-ethoxybenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol is 262.08883226 g/mol and the complexity rating of the compound is 369. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Some derivatives of 1,2,4-triazole, including those related to the specified compound, have been synthesized and evaluated for their anticancer activity. These compounds were screened against a panel of 60 cell lines derived from nine cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. The study found that several newly synthesized compounds showed significant anticancer activity at a fixed dose, highlighting the potential of these derivatives in cancer research (Bekircan et al., 2008).

Antimicrobial Activities

Further research into 1,2,4-triazole derivatives revealed their potent antimicrobial properties. Novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives demonstrated good to moderate activities against test microorganisms, suggesting these compounds could serve as effective antimicrobial agents (Bektaş et al., 2010).

Diuretic Properties

A study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol derivatives explored their diuretic activities, finding both diuretic and antidiuretic effects. This research indicates the potential of these derivatives for developing new diuretic substances, with specific structural modifications enhancing the diuretic effect (Kravchenko, 2018).

Antioxidant and α-Glucosidase Inhibitory Activities

Investigations into Schiff bases containing 1,2,4-triazole and pyrazole rings reported significant antioxidant and α-glucosidase inhibitory potentials. These findings suggest applications in managing oxidative stress and glucose metabolism disorders, offering a foundation for further exploration in therapeutic development (Pillai et al., 2019).

Properties

IUPAC Name

4-[(E)-(3-ethoxyphenyl)methylideneamino]-3-methyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-3-17-11-6-4-5-10(7-11)8-13-16-9(2)14-15-12(16)18/h4-8H,3H2,1-2H3,(H,15,18)/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRHXDMNEMXUSY-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C=NN2C(=NNC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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